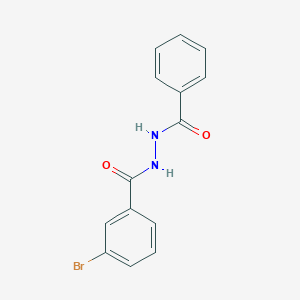
BENZOIC ACID, m-BROMO-, BENZOYLHYDRAZIDE
描述
Benzoic acid, m-bromo-, benzoylhydrazide is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is commonly known as 3-bromo-N'-benzoylhydrazinecarboxamide. The compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of benzoic acid, m-bromo-, benzoylhydrazide is not well understood. However, studies have shown that the compound has inhibitory effects on the growth of various microorganisms. The compound has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. The inhibitory effects of the compound are thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
Benzoic acid, m-bromo-, benzoylhydrazide has been shown to have low toxicity in animal models. However, the compound has been shown to have mutagenic effects in bacterial assays. The compound has also been shown to have anti-inflammatory effects in animal models. The anti-inflammatory effects of the compound are thought to be due to its ability to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using benzoic acid, m-bromo-, benzoylhydrazide in lab experiments is its availability. The compound is commercially available and can be easily synthesized using simple methods. Another advantage of using the compound is its low toxicity, which makes it safe to use in lab experiments.
One of the limitations of using benzoic acid, m-bromo-, benzoylhydrazide in lab experiments is its limited solubility in water. The compound is only sparingly soluble in water, which can limit its use in aqueous-based experiments. Another limitation of using the compound is its mutagenic effects, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research on benzoic acid, m-bromo-, benzoylhydrazide. One of the future directions is the synthesis of novel derivatives with improved biological activity. Another future direction is the study of the mechanism of action of the compound. The development of analytical methods for the determination of the compound and related compounds in drugs is also a future direction for research. Finally, the use of the compound as a probe for studying protein-ligand interactions is another future direction for research.
科学研究应用
Benzoic acid, m-bromo-, benzoylhydrazide has been used in various fields of scientific research. In medicinal chemistry, the compound has been used as a starting material for the synthesis of various bioactive molecules. For instance, it has been used to synthesize novel benzoylhydrazide derivatives with potential anti-tuberculosis activity. The compound has also been used in the synthesis of novel anti-cancer agents.
In biochemistry, benzoic acid, m-bromo-, benzoylhydrazide has been used as a probe to study the interaction between proteins and ligands. The compound has been used to study the binding of ligands to the active site of enzymes such as carbonic anhydrase. The compound has also been used as a fluorescent probe to study the interaction between proteins and DNA.
In pharmacology, benzoic acid, m-bromo-, benzoylhydrazide has been used as a reference compound for the development of analytical methods for the determination of related compounds in drugs. The compound has also been used as a standard for the determination of impurities in drugs.
属性
CAS 编号 |
73713-56-1 |
|---|---|
产品名称 |
BENZOIC ACID, m-BROMO-, BENZOYLHYDRAZIDE |
分子式 |
C14H11BrN2O2 |
分子量 |
319.15 g/mol |
IUPAC 名称 |
N'-benzoyl-3-bromobenzohydrazide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19) |
InChI 键 |
PUNMNEKYOYAYSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
其他 CAS 编号 |
73713-56-1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

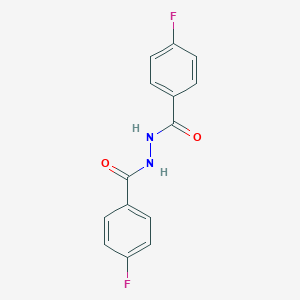

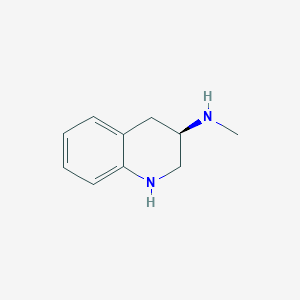

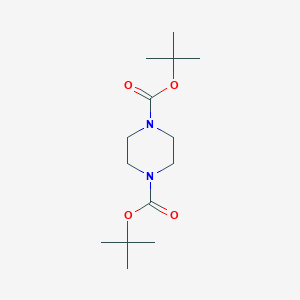

![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)
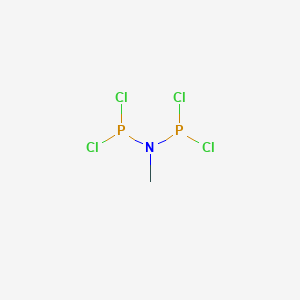
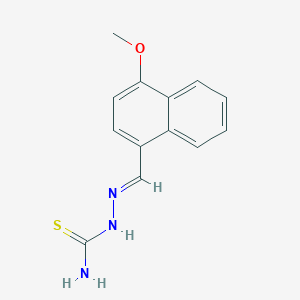
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
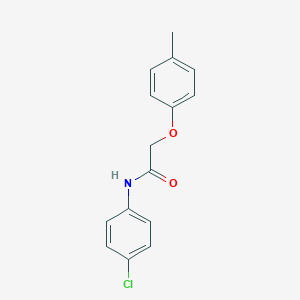


![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)